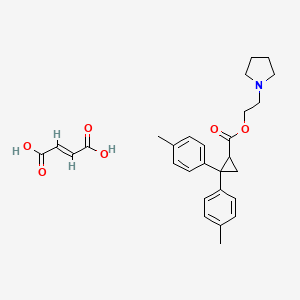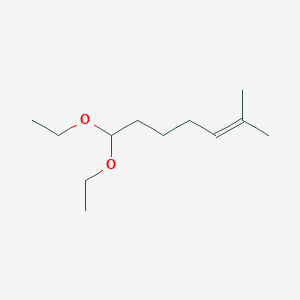
7,7-Diethoxy-2-methylhept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Diethoxy-2-methylhept-2-ene: is an organic compound with the molecular formula C11H22O2. It is characterized by the presence of two ethoxy groups and a double bond in its structure. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diethoxy-2-methylhept-2-ene typically involves the alkylation of 2-methylhept-2-ene with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 2-methylhept-2-ene and ethyl orthoformate.
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 80-100°C.
Product Isolation: The product is isolated by distillation or extraction techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7,7-Diethoxy-2-methylhept-2-ene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new ethers or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 7,7-Diethoxy-2-methylhept-2-ene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of complex molecules.
Biology: In biological research, this compound can be used to study the effects of alkylation on biological systems. It serves as a model compound to investigate the interactions between organic molecules and biological macromolecules.
Medicine: While not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates. Its derivatives may possess biological activity and can be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes, including polymerization and material modification.
Mécanisme D'action
The mechanism of action of 7,7-Diethoxy-2-methylhept-2-ene involves its interaction with various molecular targets. The double bond in its structure allows it to participate in electrophilic addition reactions, where it can react with electrophiles to form new bonds. The ethoxy groups can undergo nucleophilic substitution, leading to the formation of new derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparaison Avec Des Composés Similaires
2-Methylhept-2-ene: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
7,7-Dimethoxy-2-methylhept-2-ene: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and properties.
7,7-Diethoxyhept-2-ene: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 7,7-Diethoxy-2-methylhept-2-ene is unique due to the presence of both ethoxy groups and a double bond in its structure. This combination imparts distinct reactivity and makes it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
52093-39-7 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
7,7-diethoxy-2-methylhept-2-ene |
InChI |
InChI=1S/C12H24O2/c1-5-13-12(14-6-2)10-8-7-9-11(3)4/h9,12H,5-8,10H2,1-4H3 |
Clé InChI |
JKUUPMBZHDPITH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCCC=C(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)

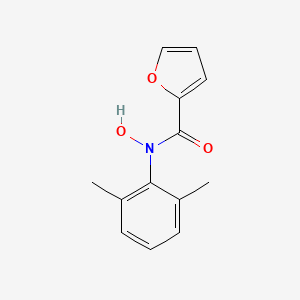
![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)
![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)
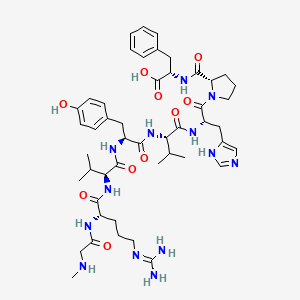

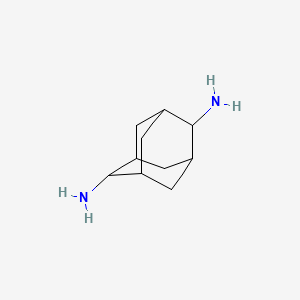



![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
